

H-D-Met-OMe.HCl molecular weight and formula

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Compound of Interest

Compound Name: **H-D-Met-OMe.HCl**

Cat. No.: **B555541**

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In-Depth Technical Guide: H-D-Met-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **H-D-Met-OMe.HCl** (D-Methionine methyl ester hydrochloride), a crucial chiral building block in synthetic chemistry. The document details its fundamental physicochemical properties, provides a robust experimental protocol for its application in solid-phase peptide synthesis (SPPS), and outlines a standard workflow for this process. The information is tailored for professionals in research, and drug development, offering a foundational understanding of this compound's utility and practical application.

Introduction

H-D-Met-OMe.HCl, the hydrochloride salt of D-methionine methyl ester, is a derivative of the non-proteinogenic D-methionine. Its primary application lies in its use as a chiral building block, particularly in the synthesis of peptides and peptidomimetics. The incorporation of D-amino acids into peptide chains can confer unique properties, such as increased resistance to enzymatic degradation, leading to a longer biological half-life, which is a desirable attribute in therapeutic peptide design. This guide will delve into the essential data and methodologies associated with **H-D-Met-OMe.HCl**.

Physicochemical Properties

A summary of the key quantitative data for **H-D-Met-OMe.HCl** is presented in Table 1. This information is critical for experimental design, including reaction stoichiometry and solution preparation.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₄ ClNO ₂ S	[1][2]
Molecular Weight	199.70 g/mol	[1][2]
Appearance	White to off-white solid	[2]
Purity (by NMR)	≥ 95.0%	[2]
Water Content (Karl Fischer)	≤ 0.69%	[2]
Optical Rotation ([α]D)	-23.8° (c=1.00 g/100mL in MeOH)	[2]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[2]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[2]

Experimental Protocol: Application in Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the incorporation of a D-methionine residue into a peptide chain using Fmoc-D-Met-OH, the N-terminally protected form of D-methionine, in a standard solid-phase peptide synthesis workflow. **H-D-Met-OMe.HCl** serves as a precursor for the synthesis of Fmoc-D-Met-OH or can be used in solution-phase peptide synthesis.

Objective: To synthesize a peptide containing a D-methionine residue.

Materials:

- Fmoc-D-Met-OH
- Rink Amide Resin (or other suitable solid support)

- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagent (e.g., HATU, HBTU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Cleavage Cocktail (e.g., Reagent H: trifluoroacetic acid 81%, phenol 5%, thioanisole 5%, 1,2-ethanedithiol 2.5%, water 3%, dimethylsulfide 2%, ammonium iodide 1.5% w/w)[3][4]
- Cold diethyl ether

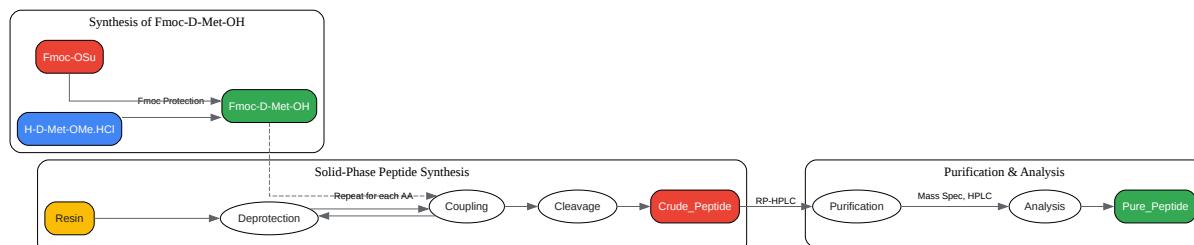
Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[5]
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[6]
- Amino Acid Coupling:
 - In a separate vial, dissolve Fmoc-D-Met-OH (3 equivalents relative to resin loading), HATU (2.95 equivalents), and DIPEA (6 equivalents) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature.
 - Monitor the reaction completion using a Kaiser test.[7]
- Washing: After successful coupling, wash the resin with DMF to remove excess reagents and byproducts.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

- Final Deprotection: Once the peptide sequence is complete, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Side-Chain Deprotection:
 - Wash the resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail "Reagent H" to the resin. This cocktail is specifically designed to minimize the oxidation of the methionine side chain.[3][4]
 - Gently agitate the mixture for 2-3 hours at room temperature.
- Peptide Precipitation:
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Purification and Analysis:
 - Collect the precipitated peptide by centrifugation.
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[8]

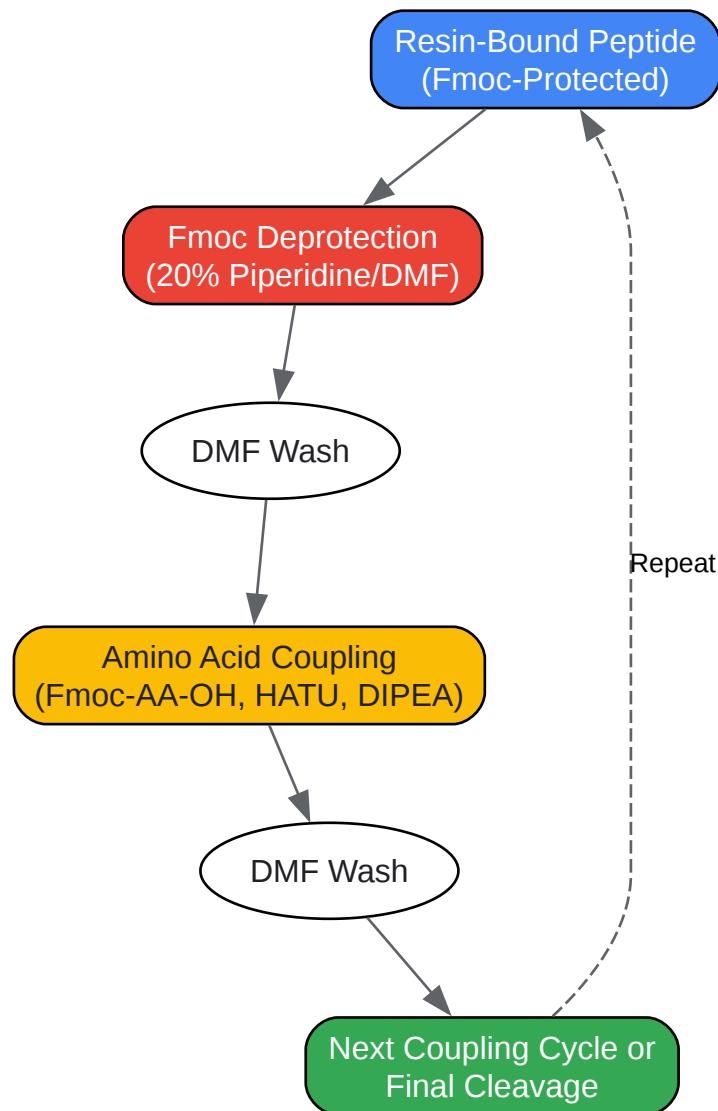
Workflow and Pathway Diagrams

The following diagrams illustrate the key processes involved in utilizing **H-D-Met-OMe.HCl** in a research and development context.



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Figure 1: Overall workflow from **H-D-Met-OMe.HCl** to a purified D-methionine containing peptide.



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Figure 2: The iterative cycle of solid-phase peptide synthesis (SPPS).

Conclusion

H-D-Met-OMe.HCl is a valuable reagent for the synthesis of peptides containing D-methionine, offering a pathway to novel therapeutics with enhanced stability. The provided data and protocols serve as a foundational resource for researchers and developers in the field of peptide chemistry. Careful execution of the described synthetic and purification steps, particularly the use of specialized cleavage cocktails, is essential for obtaining high-purity D-methionine-containing peptides.

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